![molecular formula C10H12F3NO B3033924 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol CAS No. 126536-03-6](/img/structure/B3033924.png)
2-(Benzylamino)-3,3,3-trifluoropropan-1-ol
Overview
Description
Benzylamine, a compound with a similar structure, is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .
Synthesis Analysis
In a study, a series of 15 drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was designed by modification of cholinesterase inhibitors toward β-secretase inhibition . Another study synthesized 2-benzyl-amino-3-substituted quinazolines by reacting 3 amino of 3-amino-2-benzylamino quinazolin-4(3H)-one with various aldehydes and ketones .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods such as FT-IR, FT-Raman, and UV-Vis spectroscopy .Chemical Reactions Analysis
The chemical reactions of a compound can be analyzed based on its functional groups and reactivity. For example, benzylamines can undergo various reactions such as oxidation, reduction, and coupling with other molecules .Physical And Chemical Properties Analysis
Physical properties include color, density, hardness, and melting and boiling points. A chemical property describes the ability of a substance to undergo a specific chemical change .Scientific Research Applications
- Compound Design : A series of 15 drug-like derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones were designed by modifying cholinesterase inhibitors toward β-secretase inhibition .
- Activity : The most promising compound, 12 (2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione), displayed inhibitory potency against acetylcholinesterase (ee AChE), β-secretase (h BACE-1), and β-amyloid aggregation .
- Conclusion : Compound 12 represents a multipotent anti-Alzheimer’s agent, balancing symptomatic and disease-modifying effects .
- Potential Use : 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol could be employed in bioluminescent systems for imaging, biosensors, and drug discovery .
Multifunctional Anti-Alzheimer Agents
Bioluminescence Applications
Plant Growth Regulation
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp), have been found to target tubulin . Tubulin is a protein that forms microtubules, which are essential for maintaining cell structure and conducting cell division .
Mode of Action
Based on the structural similarity to ambmp, it could potentially interact with tubulin, disrupting its polymerization and thus affecting cell division
Biochemical Pathways
If it does indeed target tubulin, it would impact the assembly and disassembly of microtubules, which are crucial for cell division and intracellular transport .
Pharmacokinetics
Pharmacokinetics is a critical aspect of drug development as it influences the drug’s bioavailability, efficacy, and potential side effects .
Result of Action
If it acts similarly to AMBMP, it could potentially induce cellular senescence by disrupting tubulin polymerization . This could lead to cell cycle arrest and potentially cell death.
Action Environment
Factors such as pH, temperature, and the presence of other molecules can significantly impact a compound’s activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(benzylamino)-3,3,3-trifluoropropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)9(7-15)14-6-8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSSMBHEKYVHFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CO)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401227881 | |
Record name | 3,3,3-Trifluoro-2-[(phenylmethyl)amino]-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126536-03-6 | |
Record name | 3,3,3-Trifluoro-2-[(phenylmethyl)amino]-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126536-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,3-Trifluoro-2-[(phenylmethyl)amino]-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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